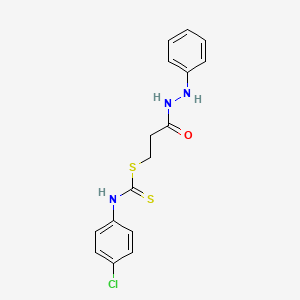
3-Oxo-3-(2-phenylhydrazinyl)propyl (4-chlorophenyl)carbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(anilinocarbamoyl)ethylsulfanyl]-N-(4-chlorophenyl)methanethioamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an anilinocarbamoyl group, an ethylsulfanyl linkage, and a chlorophenyl methanethioamide moiety. Its intricate molecular architecture makes it a subject of interest for chemists and researchers exploring new synthetic pathways and applications.
Métodos De Preparación
The synthesis of 1-[2-(anilinocarbamoyl)ethylsulfanyl]-N-(4-chlorophenyl)methanethioamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the anilinocarbamoyl intermediate: This step involves the reaction of aniline with a suitable carbamoyl chloride under controlled conditions to form the anilinocarbamoyl intermediate.
Introduction of the ethylsulfanyl group: The intermediate is then reacted with an ethylsulfanyl reagent, such as ethylthiol, in the presence of a base to introduce the ethylsulfanyl group.
Coupling with 4-chlorophenyl methanethioamide: The final step involves coupling the ethylsulfanyl intermediate with 4-chlorophenyl methanethioamide using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.
Análisis De Reacciones Químicas
1-[2-(anilinocarbamoyl)ethylsulfanyl]-N-(4-chlorophenyl)methanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety, using nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[2-(anilinocarbamoyl)ethylsulfanyl]-N-(4-chlorophenyl)methanethioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound’s reactivity and stability make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-[2-(anilinocarbamoyl)ethylsulfanyl]-N-(4-chlorophenyl)methanethioamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
1-[2-(anilinocarbamoyl)ethylsulfanyl]-N-(4-chlorophenyl)methanethioamide can be compared with similar compounds such as:
1-[2-(anilinocarbamoyl)ethylsulfanyl]-N-(4-fluorophenyl)methanethioamide: This compound has a fluorine atom instead of chlorine, which can affect its reactivity and biological activity.
1-[2-(anilinocarbamoyl)ethylsulfanyl]-N-(4-bromophenyl)methanethioamide:
The uniqueness of 1-[2-(anilinocarbamoyl)ethylsulfanyl]-N-(4-chlorophenyl)methanethioamide lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications.
Propiedades
Número CAS |
77052-75-6 |
|---|---|
Fórmula molecular |
C16H16ClN3OS2 |
Peso molecular |
365.9 g/mol |
Nombre IUPAC |
[3-oxo-3-(2-phenylhydrazinyl)propyl] N-(4-chlorophenyl)carbamodithioate |
InChI |
InChI=1S/C16H16ClN3OS2/c17-12-6-8-13(9-7-12)18-16(22)23-11-10-15(21)20-19-14-4-2-1-3-5-14/h1-9,19H,10-11H2,(H,18,22)(H,20,21) |
Clave InChI |
MWEHUOMLXUESHL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NNC(=O)CCSC(=S)NC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















